N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a phenoxy group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyridine derivatives, followed by the introduction of the phenoxy group. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced catalysts and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group results in amines.
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(5-methylfuran-2-yl)methyl]-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide: shares similarities with other compounds containing furan, phenoxy, and pyridine groups.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its ability to undergo a variety of chemical reactions and its potential applications in multiple scientific fields. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H24N2O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H24N2O3/c1-16(2)18-8-11-19(12-9-18)26-15-22(25)24(21-6-4-5-13-23-21)14-20-10-7-17(3)27-20/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
REBOCOXJEFGSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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